Defensamide, also known as (S)-Methyl 2-(hexanamide)-3-(4-hydroxyphenyl)propanoate, is a synthetic compound classified as a sphingosine kinase 1 activator. This compound has garnered attention for its role in enhancing epidermal barrier function and stimulating various cellular processes, particularly in the context of skin health and disease management. Defensamide is primarily utilized in research settings, particularly concerning its effects on skin conditions such as atopic dermatitis.
Defensamide was synthesized as part of ongoing research aimed at developing effective treatments for skin conditions. It is derived from a molecular design approach that focuses on enhancing the solubility and efficacy of sphingosine kinase 1 activators. The compound is commercially available for research purposes under various names, including methyl caprooyl tyrosinate and MHP, with a CAS number of 1104874-94-3 .
The synthesis of Defensamide involves several key steps that typically include the formation of the amide bond between hexanoic acid and tyrosine derivatives. The process can be outlined as follows:
The synthetic route may employ various solvents and reagents to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of Defensamide post-synthesis.
Defensamide has a molecular formula of and a molecular weight of approximately 293.36 g/mol. Its structural representation includes:
The structural formula can be represented as follows:
Defensamide primarily functions through its activation of sphingosine kinase 1, leading to increased levels of sphingosine-1-phosphate, which plays a crucial role in cell signaling pathways related to inflammation and immune response.
In vitro studies have demonstrated that Defensamide enhances cyclic adenosine monophosphate production in keratinocytes, which is vital for promoting cell differentiation and proliferation . The compound also exhibits antimicrobial properties, reducing invasion by pathogens such as Staphylococcus aureus in skin models.
Defensamide exerts its effects through several mechanisms:
Clinical trials have shown significant improvements in skin hydration and reduction in symptoms associated with atopic dermatitis when using formulations containing Defensamide .
Defensamide has significant potential applications in dermatology, particularly for conditions like atopic dermatitis due to its ability to enhance skin barrier function and modulate inflammatory responses. Its use in cosmetic formulations aims to improve skin hydration and protection against environmental stressors. Additionally, ongoing research explores its potential therapeutic roles beyond dermatology, leveraging its bioactive properties to address various inflammatory conditions .
Defensamide (C₁₆H₂₃NO₄), systematically named (S)-Methyl 2-(hexanamido)-3-(4-hydroxyphenyl)propanoate, is a synthetic small-molecule activator of sphingosine kinase 1 (SPHK1). Its molecular weight is 293.36 g/mol, and it bears the CAS registry number 1104874-94-3 [1] [3] [5]. The structure integrates a hexanoyl chain linked to a tyrosine derivative through an amide bond, with a methyl ester group at the C-terminus. The stereochemistry at the C2 position is exclusively S-configured, a critical feature for its bioactivity [3] [5].
Synthesis of Defensamide involves peptide coupling strategies, typically starting with N-hexanoylation of L-tyrosine methyl ester. Commercial suppliers (e.g., MedKoo, InvivoChem) utilize solid-phase or solution-phase synthesis, followed by high-performance liquid chromatography (HPLC) purification to achieve ≥98% purity [1] [3]. Key structural motifs include:
Property | Value |
---|---|
CAS Number | 1104874-94-3 |
Molecular Formula | C₁₆H₂₃NO₄ |
Molecular Weight | 293.36 g/mol |
IUPAC Name | (S)-Methyl 2-(hexanamido)-3-(4-hydroxyphenyl)propanoate |
SMILES | CCCCCC(=O)NC@@HC(=O)OC |
XLogP | 3.01 |
Defensamide exhibits distinct physicochemical properties that influence its experimental applications:
Property | Value |
---|---|
Solubility | |
- DMSO | 100 mg/mL (340.87 mM) |
- Water | 50 mg/mL |
- Ethanol | Insoluble |
Storage | -20°C (long-term); 0–4°C (short-term) |
Purity | ≥98% (HPLC) |
Elemental Analysis | C: 65.51%; H: 7.90%; N: 4.77%; O: 21.81% |
Defensamide acts as a direct and selective activator of sphingosine kinase 1 (SPHK1), an enzyme critical in the sphingolipid metabolic pathway. Its mechanism involves:
Notably, Defensamide does not inhibit S1P lyase, ensuring increased S1P stems solely from synthesis acceleration rather than impaired degradation [5].
Step | Experimental Evidence |
---|---|
SPHK1 binding & activation | ↑ SPHK1 activity (enzyme assays); blocked by SPHK1 siRNA |
S1P accumulation | 3.5-fold ↑ in keratinocytes (LC-ESI-MS/MS) |
NF-κB nuclear translocation | Confocal microscopy; inhibited by SPHK1 inhibitors |
cAMP/CAMP upregulation | 2-fold ↑ cAMP; ↑ CAMP mRNA & protein (qPCR/Western) |
Defensamide enhances innate immunity primarily by inducing cathelicidin (CAMP), a cornerstone antimicrobial peptide (AMP). This occurs via two interconnected pathways:
Functional outcomes include:
This AMP induction positions Defensamide as a tool to correct CAMP deficiencies in diseases like atopic dermatitis, where impaired innate immunity permits pathogen colonization [1] [5].
Compound Name | Role/Association |
---|---|
Sphingosine-1-phosphate (S1P) | Downstream lipid mediator |
Cathelicidin (CAMP) | Induced antimicrobial peptide |
NF-κB | Transcription factor for CAMP |
SPHK1 | Primary molecular target |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7